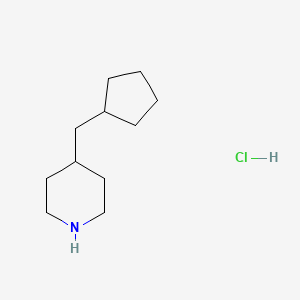

4-(Cyclopentylmethyl)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(Cyclopentylmethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopentylmethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(cyclopentylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-4-10(3-1)9-11-5-7-12-8-6-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVNRVRPELSMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188844-20-4 | |

| Record name | Piperidine, 4-(cyclopentylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188844-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-(Cyclopentylmethyl)piperidine hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Cyclopentylmethyl)piperidine hydrochloride

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Pharmacological Landscape of a Novel Piperidine Derivative

To the researchers, scientists, and drug development professionals venturing into the nuanced world of novel chemical entities, this guide serves as a comprehensive roadmap for the systematic elucidation of the mechanism of action for 4-(Cyclopentylmethyl)piperidine hydrochloride. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of a multitude of pharmacologically active agents with diverse therapeutic applications.[1][2][3] These derivatives have been shown to interact with a wide array of biological targets, including but not limited to, sigma receptors, opioid receptors, histamine receptors, and various other G-protein coupled receptors (GPCRs).[4][5][6]

The specific functionalization of the piperidine ring dictates its pharmacological profile. In the case of 4-(Cyclopentylmethyl)piperidine hydrochloride, the presence of a cyclopentylmethyl group at the 4-position presents a unique structural motif. This guide, therefore, is not a mere recitation of facts about a known compound but rather a strategic framework for inquiry. We will proceed from foundational principles, leveraging established knowledge of similar piperidine-based compounds to formulate plausible hypotheses and then systematically detail the experimental methodologies required to test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating and robust dataset.

Part 1: Foundational Hypotheses on the Molecular Target(s) of 4-(Cyclopentylmethyl)piperidine hydrochloride

Given the prevalence of the piperidine moiety in centrally active agents, our initial hypotheses will focus on well-established receptor families known to bind piperidine derivatives.

Primary Hypothesis: A Modulator of Sigma Receptors

Numerous studies have identified the piperidine ring as a key pharmacophore for ligands of sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[4][7][8] These receptors are implicated in a variety of cellular functions and are considered important targets for neurological and psychiatric disorders.[7] The protonated form of the piperidine nitrogen is often crucial for a salt bridge interaction within the σ1R binding pocket, a key determinant of high-affinity binding.[4][9]

Secondary Hypotheses:

-

Opioid Receptor Interaction: The structural similarity of some piperidine derivatives to fentanyl and other synthetic opioids warrants an investigation into potential interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors.[10][11]

-

Histamine H3 Receptor Antagonism: Dual-acting ligands targeting both histamine H3 and sigma-1 receptors have been successfully developed from piperidine scaffolds, suggesting a potential for H3 receptor affinity.[4][9][12]

-

Dopamine Receptor Modulation: Piperidine hydrochloride has demonstrated the ability to block dopamine receptors in preclinical models, making this another plausible avenue of investigation.[13]

Part 2: A Phased Experimental Workflow for Mechanism of Action Elucidation

The following workflow provides a logical progression from broad screening to specific mechanistic insights.

Caption: A three-phased experimental workflow for elucidating the mechanism of action.

Phase 1: Comprehensive Target Screening via Radioligand Binding Assays

The initial step is to ascertain the binding affinity of 4-(Cyclopentylmethyl)piperidine hydrochloride across a panel of relevant receptors. This provides an unbiased view of its potential targets.

Protocol 1: Radioligand Displacement Assay

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., σ1R, µ-opioid receptor). Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1R), and varying concentrations of the test compound, 4-(Cyclopentylmethyl)piperidine hydrochloride.

-

Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Anticipated Data Presentation

| Target Receptor | Radioligand | Ki (nM) of 4-(Cyclopentylmethyl)piperidine hydrochloride |

| Sigma-1 (σ1R) | [³H]-(+)-pentazocine | Hypothetical Value |

| Sigma-2 (σ2R) | [³H]-DTG | Hypothetical Value |

| Mu-Opioid (µ) | [³H]-DAMGO | Hypothetical Value |

| Delta-Opioid (δ) | [³H]-DPDPE | Hypothetical Value |

| Kappa-Opioid (κ) | [³H]-U69,593 | Hypothetical Value |

| Histamine H3 | [³H]-N-α-methylhistamine | Hypothetical Value |

| Dopamine D2 | [³H]-Spiperone | Hypothetical Value |

Phase 2: Functional Characterization of High-Affinity Targets

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist?

Protocol 2: cAMP-Based Functional Assay for Gi/Gs-Coupled Receptors

This protocol is applicable for GPCRs that modulate adenylyl cyclase activity, such as opioid and dopamine receptors.

-

Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO-µ-opioid).

-

Agonist Mode: Treat the cells with increasing concentrations of 4-(Cyclopentylmethyl)piperidine hydrochloride and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA). A decrease in cAMP (for Gi-coupled receptors) or an increase (for Gs-coupled receptors) indicates agonist activity.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist for the receptor. A rightward shift in the agonist dose-response curve indicates competitive antagonism.

-

Data Analysis: Plot the dose-response curves and calculate the EC50 (for agonists) or IC50/Kb (for antagonists).

Phase 3: Delineating Downstream Signaling Pathways

Understanding which intracellular signaling cascades are activated or inhibited by the compound provides a deeper mechanistic insight.

Hypothesized Sigma-1 Receptor Signaling Pathway

Caption: A potential signaling cascade following agonist activation of the Sigma-1 receptor.

Protocol 3: Western Blotting for Phosphorylated Signaling Proteins

-

Cell Treatment: Treat cells expressing the target receptor with 4-(Cyclopentylmethyl)piperidine hydrochloride for various time points and at different concentrations.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., anti-phospho-ERK, anti-phospho-Akt). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK, GAPDH) to determine the fold-change in protein phosphorylation upon treatment.

Part 3: Data Synthesis and Future Directions

The culmination of these experimental phases will provide a robust profile of the mechanism of action of 4-(Cyclopentylmethyl)piperidine hydrochloride. For instance, if the compound demonstrates high affinity for the σ1R, acts as an agonist in functional assays, and promotes ERK phosphorylation, a strong case can be made for it being a σ1R agonist that activates the MAPK/ERK signaling pathway.

These in vitro findings will be instrumental in guiding subsequent in vivo studies to explore the physiological and potential therapeutic effects of the compound in relevant animal models of disease.

References

- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry - ACS Public

- 4-(4-Methylbenzyl)Piperidine Hydrochloride - Chem-Impex.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).

- Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021-12-15).

- Piperidine | C5H11N | CID 8082 - PubChem - NIH.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine hydrochloride | 6091-44-7 - ChemicalBook. (2025-01-27).

- 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE - gsrs.

- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed.

- Cyclopentyl methyl ether - Wikipedia.

- Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neurop

- 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC - PubMed Central.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.

- 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem.

- Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - NIH.

- Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine) - PMC.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

Stability and storage conditions for 4-(Cyclopentylmethyl)piperidine HCl

An In-depth Technical Guide to the Stability and Storage of 4-(Cyclopentylmethyl)piperidine HCl

Introduction: Understanding the Molecule

4-(Cyclopentylmethyl)piperidine hydrochloride is a key organic building block utilized in the synthesis of complex pharmaceutical compounds, particularly those investigated as neurotrophic and neuroprotective agents. Its structure, featuring a saturated piperidine ring coupled with a cyclopentylmethyl substituent, presents specific considerations for chemical stability. As a hydrochloride salt, its physicochemical properties, such as solubility and solid-state characteristics, are significantly influenced by the protonated amine. This guide provides a comprehensive technical overview of the stability profile of 4-(Cyclopentylmethyl)piperidine HCl, outlining the scientific rationale for recommended storage conditions and presenting robust protocols for stability assessment in a research and development setting.

The integrity of this compound is paramount for the reliability of downstream applications, from early-stage discovery to formulation development. A thorough understanding of its degradation pathways is not merely a quality control measure but a foundational component of successful drug development, ensuring both the validity of experimental results and the safety of potential therapeutics.

Physicochemical Properties Summary

A foundational understanding of the molecule's physical and chemical properties is essential for designing appropriate stability studies and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ClN | United States Biological[1] |

| Molecular Weight | 203.75 g/mol | United States Biological[1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and alcohols | CymitQuimica[2] |

| Form | Hydrochloride Salt | General knowledge |

Core Principles of Stability for Amine Hydrochlorides

The stability of an active pharmaceutical ingredient (API) like 4-(Cyclopentylmethyl)piperidine HCl is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For amine hydrochlorides, stability is governed by both the inherent reactivity of the parent amine and the properties conferred by the salt form.

The protonation of the piperidine nitrogen to form the hydrochloride salt is a critical stability-enhancing feature. The lone pair of electrons on the nitrogen is engaged in a bond with the proton, significantly reducing its nucleophilicity and susceptibility to oxidative degradation.[3] This is a primary reason why many amine-containing drug candidates are developed as salts. However, this does not render the molecule inert. A comprehensive stability program must investigate susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

Potential Degradation Pathways

Based on the chemical structure of 4-(Cyclopentylmethyl)piperidine, several degradation pathways can be hypothesized. These pathways are the focus of forced degradation studies, which are designed to accelerate the formation of potential impurities and validate the specificity of analytical methods.

Caption: Hypothesized degradation pathways for 4-(Cyclopentylmethyl)piperidine HCl.

-

Oxidation: The piperidine ring, even with a protonated nitrogen, can be susceptible to oxidation, particularly under stress conditions involving oxidizing agents (e.g., hydrogen peroxide) or prolonged exposure to atmospheric oxygen. The most likely oxidative degradation product is the corresponding N-oxide.[4] Further oxidation could potentially lead to ring-opening products.[4]

-

Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate free-radical reactions.[4] This can lead to dehydrogenation of the piperidine ring, forming unsaturated impurities, or other complex degradation products. The ICH Q1B guideline mandates specific testing to assess this liability.[5]

-

Thermal Degradation: At elevated temperatures, the molecule can gain sufficient energy to undergo decomposition. While generally more stable than the free base, the hydrochloride salt can still degrade. Potential pathways include ring cleavage or other complex rearrangements.[6]

-

Hydrolysis: As a salt of a weak base (piperidine derivative) and a strong acid (HCl), solutions of 4-(Cyclopentylmethyl)piperidine HCl will be acidic. Hydrolytic studies across a range of pH values (acidic, neutral, and basic) are crucial to determine if the compound is susceptible to pH-dependent degradation. While the core structure is generally resistant to hydrolysis, formulation excipients or extreme pH conditions could induce degradation.

Recommended Storage and Handling

Based on available data and general principles of chemical stability for amine hydrochlorides, the following conditions are recommended to ensure the long-term integrity of 4-(Cyclopentylmethyl)piperidine HCl.

Long-Term Storage: For optimal long-term stability, the compound should be stored at -20°C .[1]

General Laboratory Handling & Storage:

-

Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) to prevent moisture ingress and photodegradation.[5]

-

Atmosphere: For maximum stability, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative risk.

-

Environment: Keep in a dry and well-ventilated place, away from heat and sources of ignition.[5] Although the hydrochloride salt is less volatile than the free base, proper ventilation is always good laboratory practice.

-

Solutions: Solutions should be freshly prepared. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (2-8°C) for short durations. The stability in specific solvents should be experimentally determined.

Experimental Protocols for Stability Assessment

A robust stability assessment program is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines. The core components are forced degradation studies and a long-term stability program under recommended storage conditions. The analytical backbone of this program is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 4-(Cyclopentylmethyl)piperidine HCl from all potential degradation products, impurities, and excipients.[7]

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating compounds of moderate polarity.

-

Mobile Phase Screening:

-

Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water to ensure the amine remains protonated and to achieve good peak shape.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration (e.g., 10% to 90% B over 20 minutes). This is crucial for eluting both the polar degradants and the more non-polar parent compound within a reasonable timeframe.

-

Detection: Use a photodiode array (PDA) detector. While the piperidine moiety itself lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is typically feasible. A PDA detector is essential for assessing peak purity and identifying the emergence of new peaks during degradation studies.[7]

-

Method Validation: Once separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is demonstrating specificity through forced degradation.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the compound under a variety of stress conditions to identify likely degradation products, elucidate degradation pathways, and confirm the discriminating power of the analytical method.[8]

Methodology: For each condition, a control sample (stored at -20°C, protected from light) and a blank (reagents only) should be analyzed alongside the stressed sample.

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Incubate at 60°C for 24-48 hours.

-

Analyze at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

-

Neutralize the sample before HPLC injection.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Incubate at 60°C for 24-48 hours.

-

Analyze at appropriate time points.

-

Neutralize the sample before HPLC injection.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 8-24 hours.

-

Analyze at appropriate time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven for up to 7 days.

-

Analyze at appropriate time points by dissolving a portion of the solid for HPLC analysis.

-

-

Photolytic Degradation (ICH Q1B):

-

Expose the solid compound and a solution (e.g., in water or methanol) to a light source conforming to ICH Q1B guidelines.[5][9]

-

The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[9]

-

A parallel sample wrapped in aluminum foil should be used as a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the exposed samples and dark controls.

-

Caption: Workflow for a forced degradation study.

Interpreting Forced Degradation Data

The goal is to achieve modest degradation (typically 5-20%) to ensure that the secondary degradation products are not overly complex. The results are used to build a comprehensive impurity profile.

Example Data from a Hypothetical Forced Degradation Study:

| Stress Condition | Duration | % Assay of Parent | % Total Degradants | Major Degradant Peak (Relative Retention Time) |

| 0.1 M HCl, 60°C | 48 hr | 98.5 | 1.5 | 0.88 |

| 0.1 M NaOH, 60°C | 48 hr | 96.2 | 3.8 | 0.92 |

| 3% H₂O₂, RT | 24 hr | 89.1 | 10.9 | 0.75 (Likely N-Oxide) |

| 80°C, Solid | 7 days | 97.8 | 2.2 | 1.15 |

| Photolytic (ICH Q1B) | - | 92.4 | 7.6 | 1.25 (Likely Dehydro-product) |

Note: The data presented is illustrative and not from an actual study.

Conclusion: A Proactive Approach to Stability

The stability of 4-(Cyclopentylmethyl)piperidine HCl is a critical parameter that underpins its utility in research and drug development. While its hydrochloride salt form provides a significant degree of protection against common degradation pathways like oxidation, it is not chemically inert. A proactive stability program, grounded in the principles of ICH guidelines, is essential.

By understanding the potential for oxidative, photolytic, and thermal degradation, researchers can implement appropriate storage and handling procedures to preserve the compound's integrity. The recommended storage at -20°C in a sealed, light-resistant container provides a robust safeguard against these degradation pathways. Furthermore, the implementation of forced degradation studies is an indispensable tool for developing validated, stability-indicating analytical methods, which are the cornerstone of any reliable quality control and formulation development program. This comprehensive approach ensures that the data generated using 4-(Cyclopentylmethyl)piperidine HCl is accurate, reproducible, and ultimately, transferable to later stages of pharmaceutical development.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link][5]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-MTS. [Link][9]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Why are organic amines often more stable as the HCl salt than in the free base form? Reddit r/chemistry. [Link][3]

-

Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link][6]

-

What is a stability indicating method? AmbioPharm. [Link][7]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into ozone-initiated oxidative degradation of saturated hydrocarbons and polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 8. youtube.com [youtube.com]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for Purity Determination of 4-(Cyclopentylmethyl)piperidine Hydrochloride

Abstract

This application note presents a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 4-(Cyclopentylmethyl)piperidine hydrochloride. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this pharmaceutical intermediate or active pharmaceutical ingredient (API). The protocol detailed herein is specific, accurate, and precise, demonstrating its suitability for its intended purpose in a regulated environment. The causality behind key experimental choices, such as mobile phase composition and forced degradation conditions, is explained to provide a deeper understanding of the method's development and validation principles.

Introduction and Scientific Rationale

4-(Cyclopentylmethyl)piperidine hydrochloride is a saturated heterocyclic amine derivative. As with many pharmaceutical compounds, ensuring its purity is critical for the safety and efficacy of the final drug product. A stability-indicating analytical method is one that can accurately quantify the drug substance without interference from any degradation products, process impurities, or other components of the sample matrix.[1][2][3] The development of such a method is a regulatory requirement and a fundamental aspect of the drug development lifecycle.[4]

The primary analytical challenge with saturated alicyclic amines like 4-(Cyclopentylmethyl)piperidine is their lack of a strong UV chromophore, making detection difficult. This method circumvents this issue by utilizing low-wavelength UV detection, where the molecule exhibits end-absorption. The choice of a reverse-phase C18 column is based on its wide applicability and success in separating compounds of moderate polarity.[5][6][7] An acidic mobile phase is employed to ensure the secondary amine is protonated, which significantly improves peak shape by minimizing interactions with residual silanol groups on the stationary phase. A gradient elution strategy is implemented to ensure the timely elution of potential impurities with a wide range of polarities, which is crucial for a comprehensive purity assessment.[8]

This protocol is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures.[9][10][11]

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the purity analysis of 4-(Cyclopentylmethyl)piperidine hydrochloride, from initial preparation to final data analysis.

Caption: HPLC Purity Analysis Workflow Diagram.

Materials and Methods

Reagents and Chemicals

-

4-(Cyclopentylmethyl)piperidine hydrochloride Reference Standard (≥99.5% purity)

-

4-(Cyclopentylmethyl)piperidine hydrochloride Sample for Analysis

-

Acetonitrile (HPLC Gradient Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade or higher)

-

Phosphoric Acid (H₃PO₄, ~85%, ACS Grade or higher)

-

Water (HPLC Grade or Milli-Q)

-

Hydrochloric Acid (HCl, ~1 M)

-

Sodium Hydroxide (NaOH, ~1 M)

-

Hydrogen Peroxide (H₂O₂, ~3%)

Equipment and Software

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.

-

Analytical Balance (readable to 0.01 mg)

-

pH Meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Sonicator

-

Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) |

| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 2.5 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 205 nm |

| Run Time | 35 minutes |

Preparation of Solutions

-

Mobile Phase A (Buffer): Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(Cyclopentylmethyl)piperidine hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-(Cyclopentylmethyl)piperidine hydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Detailed Experimental Protocols

Protocol A: Instrument Setup and System Suitability Test (SST)

A System Suitability Test is a mandatory step to ensure the chromatographic system is adequate for the intended analysis, forming a core part of a self-validating protocol.[9][12]

-

System Preparation: Set up the HPLC system according to the parameters in the Chromatographic Conditions table.

-

Equilibration: Purge the system and equilibrate the column with the mobile phase at the initial gradient composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

SST Injections: Inject the Standard Solution (0.5 mg/mL) five replicate times.

-

Performance Evaluation: Using the data from the five replicate injections, calculate the following parameters. The system is deemed suitable for analysis only if all criteria are met.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |

Protocol B: Purity Determination of Test Sample

-

Sequence Setup: After the system passes the SST, set up an injection sequence in the CDS. The sequence should include a blank injection (diluent), followed by the Sample Solution.

-

Injection: Inject the Sample Solution into the equilibrated HPLC system.

-

Data Acquisition: Acquire the chromatogram for the full run time (35 minutes).

-

Data Processing:

-

Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks below the limit of quantification (typically <0.05%).

-

Calculate the percentage purity of the main peak using the area normalization method with the following formula:

% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

-

Protocol C: Forced Degradation for Stability-Indicating Assessment

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method by generating potential degradation products.[4][13][14][15][16][17] The goal is to achieve 5-20% degradation of the active substance.

-

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the diluent.

-

Acid Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 1 M HCl.

-

Heat at 60 °C for 4 hours.

-

Cool to room temperature and neutralize with an equivalent amount of 1 M NaOH. Dilute to a final concentration of 0.5 mg/mL with diluent.

-

-

Base Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 1 M NaOH.

-

Heat at 60 °C for 2 hours.

-

Cool to room temperature and neutralize with an equivalent amount of 1 M HCl. Dilute to a final concentration of 0.5 mg/mL with diluent.

-

-

Oxidative Degradation:

-

To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

Dilute to a final concentration of 0.5 mg/mL with diluent.

-

-

Thermal Degradation:

-

Expose the solid powder of the sample to 105 °C in a hot air oven for 24 hours.

-

Prepare a 0.5 mg/mL solution in the diluent.

-

-

Photolytic Degradation:

-

Expose the solid powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days.

-

Prepare a 0.5 mg/mL solution in the diluent.

-

-

Analysis: Inject each stressed sample into the HPLC system. Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 1.5).

Method Validation Principles (as per ICH Q2(R1))

For use in a regulated environment, this method must be fully validated.[10][11][18] The following parameters should be assessed:

-

Specificity: Demonstrated through forced degradation studies, ensuring no interference at the retention time of the main peak.

-

Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) of ≥ 0.999.

-

Accuracy: Determined by analyzing samples with known amounts of spiked analyte (e.g., at 80%, 100%, and 120% levels), with recovery typically between 98.0% and 102.0%.

-

Precision (Repeatability & Intermediate Precision): Assessed by multiple analyses of a homogenous sample, with an RSD of ≤ 2.0%.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) and observing the effect on the results.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for determining the purity of 4-(Cyclopentylmethyl)piperidine hydrochloride. The method is stability-indicating, as demonstrated by its ability to resolve the parent compound from its forced degradation products. Adherence to the detailed protocols for system suitability and sample analysis will ensure high-quality, reproducible data suitable for quality control and regulatory submission purposes.

References

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, National Center for Biotechnology Information. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed, National Center for Biotechnology Information. [Link]

- Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

- The HPLC analytical approach of 3-amino piperidine.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl piperidine-dicarboxylate. Royal Society of Chemistry. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

-

Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis. [Link]

-

Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. [Link]

-

〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

-

Results of forced degradation studies. ResearchGate. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

-

Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed, National Center for Biotechnology Information. [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

-

Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed, National Center for Biotechnology Information. [Link]

-

Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS). [Link]

-

<621> CHROMATOGRAPHY. USP-NF. [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

-

A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

-

Understanding the Latest Revisions to USP <621>. Agilent. [Link]

-

(PDF) Stability indicating HPLC method development - a review. ResearchGate. [Link]

-

HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

-

ICH Q2 Analytical Method Validation. SlideShare. [Link]

-

USP-NF 621 Chromatography. Scribd. [Link]

-

Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. irjpms.com [irjpms.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]

- 9. usp.org [usp.org]

- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 11. fda.gov [fda.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ViewArticleDetail [ijpronline.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmtech.com [pharmtech.com]

- 17. biomedres.us [biomedres.us]

- 18. chromatographyonline.com [chromatographyonline.com]

Application Notes & Protocols for High-Throughput Screening of Piperidine-Based Libraries

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, distinguished as a privileged structure present in a multitude of FDA-approved therapeutics.[1] Its conformational flexibility and synthetic tractability have made it a favored heterocyclic ring system for the development of novel drugs targeting a wide array of biological classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large libraries of piperidine-based compounds, identifying promising hit molecules for further development. This guide offers an in-depth exploration of the critical methodologies and strategic considerations for successfully executing HTS campaigns with piperidine libraries. We provide detailed, field-tested protocols for essential primary and secondary assays, guidance on data analysis and hit validation, and troubleshooting strategies to mitigate common challenges, thereby empowering researchers to unlock the full therapeutic potential of this versatile scaffold.

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a recurring motif in over 70 commercially available drugs, including blockbuster medications such as methylphenidate (Ritalin) and donepezil (Aricept).[1][2] Its prevalence stems from several key physicochemical properties that enhance "druggability". The piperidine nucleus can modulate lipophilicity and aqueous solubility, crucial parameters for absorption, distribution, metabolism, and excretion (ADME). Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions within biological target binding pockets. The chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, enabling the creation of molecules with high affinity and selectivity for their targets.[3]

Given these advantages, pharmaceutical and academic laboratories frequently utilize piperidine-based compound libraries for hit discovery.[1][4] These libraries, such as those available from vendors like Enamine or curated in-house collections, can range from general diversity sets to more focused collections designed around specific biological targets.[1][4] The successful screening of these libraries hinges on the selection and implementation of robust, sensitive, and relevant HTS assays.

Strategic Assay Selection for Piperidine Libraries

The choice of an HTS assay is dictated by the biological target of interest. Piperidine derivatives have shown activity against a broad range of targets, making several assay formats particularly relevant.

-

G-Protein Coupled Receptors (GPCRs): As a dominant drug target class, GPCRs are frequently modulated by piperidine-containing ligands. Cell-based functional assays that measure second messenger mobilization (e.g., Ca²⁺ flux, cAMP) are the gold standard for screening GPCRs.

-

Ion Channels: These membrane proteins are critical in cellular communication and are targets for various neurological and cardiovascular drugs. Assays that measure changes in ion flux or membrane potential are employed to screen for modulators.

-

Enzymes: Many piperidine-based drugs act as enzyme inhibitors. Biochemical assays that directly measure enzyme activity are ideal for this target class.

-

Protein-Protein Interactions (PPIs): Disrupting PPIs is an emerging therapeutic strategy. Proximity-based assays like AlphaScreen are well-suited for identifying small molecule inhibitors of these interactions.

The initial phase of any HTS campaign should follow a logical workflow to maximize efficiency and minimize the pursuit of false positives.

Caption: General HTS workflow for piperidine libraries.

Foundational Assays: Assessing Cytotoxicity

A critical first step in any cell-based screening campaign is to assess the inherent cytotoxicity of the library compounds. This allows researchers to distinguish between compounds that cause a phenotype through specific target modulation versus those that simply induce cell death. This is typically done in parallel with the primary functional screen.

Protocol: MTS Cell Viability Assay

The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.

Materials:

-

Cells of interest plated in a 96-well or 384-well clear-bottom plate.

-

Piperidine compound library (typically in DMSO).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Positive control for cytotoxicity (e.g., digitonin).

-

Negative control (vehicle, e.g., 0.1% DMSO).

-

Absorbance microplate reader.

Procedure:

-

Cell Plating: Seed cells into microplates at a predetermined optimal density and allow them to adhere and recover for 18-24 hours. Cell density is a critical parameter and should be optimized to ensure cells are in a logarithmic growth phase during the assay.[5]

-

Compound Addition: Add piperidine compounds from the library to the cell plates at the desired final concentration. Also, add positive and negative controls to designated wells.

-

Incubation: Incubate the plates for a duration relevant to the primary assay (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL (for 96-well plates) of MTS reagent directly to each well.[6]

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

Primary Screening Assays: Protocols and Applications

Cell-Based Functional Assay: Calcium Mobilization for GPCRs

This assay is a workhorse for screening GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium (Ca²⁺).[7] The assay uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free Ca²⁺.

Protocol: No-Wash Calcium Mobilization Assay

Materials:

-

Host cells stably expressing the GPCR of interest (e.g., CHO, HEK293).

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) with a masking solution containing probenecid (an anion transport inhibitor to prevent dye leakage).

-

Piperidine compound library.

-

Known agonist and antagonist for the GPCR (for controls).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Plate cells in black-walled, clear-bottom 96-well or 384-well microplates and grow overnight to form a confluent monolayer.

-

Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions. Aspirate the culture medium from the cells and add an equal volume of the dye-loading solution.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.

-

Assay Execution:

-

Place the cell plate and the compound plate into the fluorescence reader.

-

Set the instrument to measure fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm) every 1-2 seconds.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument's liquid handler adds the piperidine compounds (or controls) to the cell plate.

-

Continue to record the fluorescence signal for 60-180 seconds to capture the initial calcium flux (agonist mode).

-

For antagonist screening, after a 5-15 minute pre-incubation with the library compounds, add a known agonist at its EC₈₀ concentration and record the fluorescence response.[8]

-

Data Analysis: The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.

| Parameter | Agonist Mode | Antagonist Mode |

| Primary Readout | Increase in fluorescence upon compound addition | Inhibition of agonist-induced fluorescence increase |

| Positive Control | Known Agonist | Known Antagonist |

| Negative Control | Vehicle (DMSO) | Vehicle (DMSO) followed by Agonist |

| Hit Criteria | Signal > 3x Standard Deviations above vehicle | % Inhibition > 50% |

Troubleshooting Calcium Mobilization Assays:

| Issue | Potential Cause | Solution |

| High background fluorescence | Compound autofluorescence. | Pre-read the compound plate before addition to cells and subtract the background. Use a red-shifted dye if possible.[9] |

| Low signal-to-background | Suboptimal dye loading; low receptor expression. | Optimize dye concentration and loading time. Ensure cell line has robust receptor expression and coupling.[10] |

| False positives | Compounds that directly interfere with the dye. | Perform counter-screens in the absence of the receptor. |

| Cell lifting during addition | Dispense speed is too high. | Optimize the liquid handler's dispense height and speed to be gentle on the cell monolayer. |

Biochemical Proximity Assay: AlphaScreen

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for studying biomolecular interactions, such as PPIs or enzyme-substrate binding.[11]

Principle: The assay uses two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (≤200 nm), the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor bead, which in turn excites fluorophores that emit light at 520-620 nm. The interaction between two molecules, each tagged and bound to a different bead, brings the beads into proximity, generating a signal.

Caption: Principle of the AlphaScreen assay.

Protocol: Generic PPI Inhibition AlphaScreen Assay

Materials:

-

Streptavidin-coated Donor beads.

-

Antibody-conjugated Acceptor beads (specific to Protein 2).

-

Biotinylated Protein 1.

-

GST-tagged Protein 2 (or other tag for antibody recognition).

-

Piperidine compound library.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

384-well low-volume white microplates (e.g., ProxiPlate).

-

AlphaScreen-capable microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents in the assay buffer. Biotinylated Protein 1 and GST-tagged Protein 2 should be titrated to determine optimal concentrations that give a robust signal.

-

Compound Dispensing: Dispense nL quantities of the piperidine compounds into the assay plate using an acoustic dispenser.

-

Protein Addition: Add a solution containing both Biotinylated Protein 1 and GST-tagged Protein 2 to the wells. Incubate for 15-30 minutes at room temperature to allow interaction and compound binding.

-

Bead Addition: Prepare a mixture of Donor and Acceptor beads in the assay buffer. This step must be performed under dim light conditions as the beads are light-sensitive. Add the bead mixture to all wells.

-

Incubation: Seal the plate and incubate in the dark at room temperature for at least 60 minutes to allow the beads to come to proximity.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

Troubleshooting AlphaScreen Assays:

| Issue | Potential Cause | Solution |

| Signal Quenching | Colored compounds absorbing at 680nm or 520-620nm. | Run a counter-screen with a pre-formed biotin-GST complex to identify signal quenchers. |

| Singlet Oxygen Quenching | Compounds that are antioxidants or reactive. | Flag compounds with known reactive moieties. These are often promiscuous hitters. |

| Light Scattering | Precipitated compounds. | Check compound solubility in assay buffer. Add 0.01% Tween-20 or Pluronic F-127 to the buffer. |

| False Positives | Compounds that inhibit the bead chemistry. | Use a technology counter-screen kit (e.g., PerkinElmer's TruHit) to identify compounds that interfere with the AlphaScreen signal generation.[11] |

Hit Validation and Data Analysis

The primary screen identifies "hits"—compounds that show activity. However, many of these can be false positives.[12] A rigorous hit validation cascade is essential to focus resources on the most promising molecules.

Caption: The hit validation and triage funnel.

Dose-Response Curves and Potency Determination

Primary hits should be re-tested in the same assay over a range of concentrations (typically an 8- to 12-point dilution series) to confirm their activity and determine their potency (IC₅₀ for inhibitors, EC₅₀ for activators). This step eliminates hits that are not reproducible or show weak activity. Data are fitted to a four-parameter logistic model to calculate the potency value.

Example Dose-Response Data for Piperidine Analogs in a GPCR Antagonist Assay:

| Compound ID | Scaffold | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |

| Pip-001 | 4-Arylpiperidine | 75 | -1.1 | 98 |

| Pip-002 | 3-Spiro-piperidine | 250 | -0.9 | 100 |

| Pip-003 | N-Benzylpiperidine | 1,200 | -1.0 | 95 |

| Pip-004 | 4-Arylpiperidine | >10,000 | N/A | 20 |

Orthogonal and Counter-Screens

Confirmed hits must be tested in an orthogonal assay —an assay that measures the same biological endpoint but uses a different technology.[13][14] This is crucial for eliminating technology-specific artifacts. For example, a hit from an AlphaScreen PPI assay could be validated using a Fluorescence Polarization (FP) assay.

Counter-screens are designed to identify compounds that interfere with the assay components.[12] Examples include:

-

Luciferase Inhibition: For assays using a luciferase reporter, a direct luciferase inhibition assay should be run.

-

Promiscuity/Aggregation: Assays can be run with and without non-ionic detergents (e.g., Triton X-100) to flag potential aggregators.

-

Reactivity: Compounds can be pre-incubated with thiol-containing reagents like glutathione to identify reactive electrophiles.

Structure-Activity Relationship (SAR)

Early SAR analysis involves testing commercially available analogs of confirmed hits or performing rapid synthesis of a small set of new analogs.[15] This helps to understand which parts of the piperidine scaffold are essential for activity and provides a preliminary roadmap for the hit-to-lead optimization phase. The goal is to identify a "lead series" with a clear SAR, good potency, and favorable physicochemical properties.[7][16]

Conclusion

High-throughput screening of piperidine-based libraries is a powerful strategy for identifying novel chemical matter for drug discovery programs. The success of these campaigns relies on a deep understanding of the interplay between the piperidine scaffold, the biological target, and the chosen assay technology. By implementing a strategic workflow that includes careful assay selection, parallel cytotoxicity assessment, and a rigorous, multi-faceted hit validation funnel, researchers can effectively navigate the complexities of HTS. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling them to efficiently triage hits, eliminate artifacts, and advance high-quality lead candidates toward the clinic.

References

- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.

- PerkinElmer. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from a publicly available research article.

- Cid, V. E., et al. (2012). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry.

- ResearchGate. (n.d.). Sample post-high-throughput screening triage screening tree.

- Collina, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

- Wikipedia. (2024). Hit to lead.

- O'Brien, P., et al. (2022).

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.

- BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them.

- Genesis Drug Discovery & Development. (n.d.). Early Stage: Hit-to-Lead.

- BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library.

- Enamine. (n.d.). Analogues of Piperidine for Drug Design.

- Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns.

- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.

- Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit.

- Axxam. (n.d.). From gene to validated and qualified hits.

- SpiroChem. (n.d.). Hit To Lead.

- ChemDiv Inc. (n.d.). Frequent Hitters (FF) Set.

- Kim, J., et al. (2015). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Biomolecular Screening.

- Wang, Y., et al. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. Journal of Medicinal Chemistry.

- University of Rochester Medical Center. (n.d.). A Practical Guide to Working with AlphaScreen™.

- MedChemComm. (2015). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. MedChemComm.

- Royal Society of Chemistry. (2022).

- Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.

- JoVE. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators.

- ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical....

- Cell Calcium. (2023).

- Muratov, E., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.

- Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!.

- Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery.

- Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from Cambridge MedChem Consulting website.

- Royal Society of Chemistry. (2022).

- ResearchGate. (2025). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.

- National Center for Biotechnology Information. (2010). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens.

- British Journal of Pharmacology. (2017). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology.

- University of Kansas. (n.d.). KU-HTS Compound Libraries.

- Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.

- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.

Sources

- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]

- 5. High-throughput Screening - TDC [tdcommons.ai]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Hit to lead - Wikipedia [en.wikipedia.org]

- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]

- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Early Stage: Hit-to-Lead | Genesis Drug Discovery & Development [gd3services.com]

Application Note: In Vivo Evaluation of Neuroprotective Piperidine Compounds

Introduction: The Piperidine Pharmacophore in Neuroprotection

The piperidine ring (a hexahydropyridine) is a structural backbone in over 12,000 FDA-approved and experimental drugs. In the context of neuroprotection, piperidine derivatives are not merely structural scaffolds; they are privileged structures that frequently exhibit high affinity for three critical targets involved in neuronal survival:

-

Sigma-1 Receptors (σ1R): Agonism at the σ1R (located at the Mitochondria-Associated ER Membrane) promotes mitochondrial respiration, reduces ER stress, and prevents apoptosis.

-

Acetylcholinesterase (AChE): Piperidines like donepezil provide symptomatic relief and potential neuroprotective effects by enhancing cholinergic transmission.

-

NMDA Receptors: Subtype-selective antagonism (e.g., Ifenprodil derivatives) prevents excitotoxicity without the severe side effects of total channel blockade.

This guide details the selection and execution of animal models specifically validated for assessing these mechanisms.

Mechanistic Pathway Visualization

The following diagram illustrates how piperidine compounds interface with cellular targets to arrest neurodegenerative cascades.

Figure 1: Multi-target mechanism of action for piperidine derivatives in neuroprotection.

Application Note: Ischemic Stroke & Excitotoxicity

Target Mechanism: Sigma-1 Agonism / NMDA Antagonism Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

Rationale

The tMCAO model mimics the reperfusion injury seen in human ischemic stroke.[1] Piperidines targeting σ1R (e.g., PPBP, Cutamesine) show maximum efficacy here because σ1R upregulation occurs rapidly (within hours) in the "penumbra"—the salvageable tissue surrounding the infarct core.

Protocol: Intraluminal Suture MCAO

Subject: Male Sprague-Dawley Rats (280–320g). Avoid older animals unless specifically studying aging, as collateral circulation changes.

Step-by-Step Methodology:

-

Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%. Critical: Monitor rectal temperature and maintain at 37.0°C ± 0.5°C using a heating pad. Hypothermia is a potent neuroprotectant and will confound results.

-

Surgical Approach: Expose the right Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).

-

Occlusion: Insert a silicone-coated monofilament (Doccol type 403756) into the ECA stump and advance it into the ICA (approx. 18-20mm) until mild resistance is felt. This blocks the origin of the MCA.[2]

-

Ischemia Duration: Maintain occlusion for 90 minutes .

-

Drug Administration: Administer the piperidine test compound (IV or IP) 30 minutes prior to occlusion (prophylactic) or 1 hour after occlusion (therapeutic).

-

Reperfusion: Withdraw the filament to restore blood flow.

-

Readout (24h): Euthanize, slice brain (2mm sections), and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride).

Validation Criteria:

-

Laser Doppler: A drop in cerebral blood flow (CBF) to <20% of baseline must be observed upon occlusion. If CBF >20%, exclude the animal (incomplete occlusion).

-

Behavior: Animals must show contralateral forelimb flexion (Bederson score ≥ 2) upon waking.

Application Note: Cholinergic Deficit & Cognitive Dysfunction

Target Mechanism: AChE Inhibition / Sigma-1 Modulation Model: Scopolamine-Induced Amnesia in Mice

Rationale

Scopolamine is a muscarinic antagonist that produces rapid, reversible memory impairment, mimicking the cholinergic deficit of Alzheimer’s. This is the industry-standard high-throughput screen for piperidines (like donepezil analogs).

Protocol: Y-Maze Spontaneous Alternation

Subject: Male C57BL/6J Mice (8-10 weeks).

Step-by-Step Methodology:

-

Habituation: Acclimate mice to the testing room for 1 hour.

-

Pre-treatment: Administer the piperidine test compound (PO or IP) 60 minutes before the test.

-

Induction: Administer Scopolamine Hydrobromide (1 mg/kg, IP) 30 minutes before the test.

-

Note: Scopolamine has a short half-life; precise timing is non-negotiable.

-

-

Testing: Place mouse in the center of a Y-maze (arms A, B, C). Allow free exploration for 8 minutes.

-

Scoring: Record the sequence of arm entries (e.g., A-B-C-A-B). An "alternation" is defined as three consecutive entries into different arms (i.e., A-B-C).

Calculation:

Validation Criteria:

-

Control Performance: Vehicle+Vehicle group should show ~70-80% alternation.

-

Disease Model: Vehicle+Scopolamine group must show significantly reduced alternation (~50%, chance level).

-

Positive Control: Donepezil (3 mg/kg) + Scopolamine must restore alternation to >65%.

Application Note: Dopaminergic Neurodegeneration (Parkinson’s)

Target Mechanism: Anti-inflammatory / Mitochondrial Protection Model: MPTP-Induced Nigrostriatal Degeneration

Rationale

MPTP is converted by MAO-B into MPP+, which is selectively taken up by dopaminergic neurons, inhibiting Complex I of the electron transport chain. Piperidines (e.g., piperine) exert neuroprotection here by stabilizing mitochondrial membranes or inhibiting glial activation.

Protocol: Sub-Acute MPTP Regimen

Subject: Male C57BL/6J Mice (10-12 weeks). Critical: Other strains (e.g., BALB/c) are resistant to MPTP toxicity.

Step-by-Step Methodology:

-

Safety: MPTP is toxic to humans. Use a fume hood, double gloves, and deactivate waste with 1% bleach.

-

Dosing Regimen: Administer MPTP-HCl (30 mg/kg, IP, free base) once daily for 5 consecutive days .

-

Compound Treatment: Administer the piperidine test compound daily, starting 3 days before the first MPTP injection and continuing until sacrifice (Day 10).

-

Readout (Day 10):

-

Behavior: Rotarod test (latency to fall).

-

Histology: Tyrosine Hydroxylase (TH) immunohistochemistry in the Substantia Nigra pars compacta (SNpc).

-

Validation Criteria:

-

TH Loss: The MPTP-only group must show >40% loss of TH+ neurons in the SNpc compared to saline controls.

-

Motor Deficit: Rotarod latency in MPTP-only mice should be <50% of baseline.

Experimental Workflow & Decision Matrix

The following workflow guides the researcher from compound synthesis to the correct in vivo model selection.

Figure 2: Decision matrix for selecting the appropriate in vivo model based on in vitro pharmacological profiles.

Summary of Model Specifications

| Feature | Scopolamine Amnesia | MCAO (Stroke) | MPTP (Parkinson's) |

| Species | Mouse (C57BL/6 or Swiss albino) | Rat (SD or Wistar) | Mouse (C57BL/6 Only) |

| Piperidine Target | AChE, Muscarinic, Sigma-1 | Sigma-1, NMDA, Anti-inflammatory | MAO-B, Mitochondria |

| Induction Time | 30 mins (Acute) | 60-90 mins (Acute surgery) | 5 Days (Sub-acute) |

| Key Readout | % Alternation (Y-Maze) | Infarct Volume (mm³) | TH+ Neuron Count |

| Throughput | High (10-20 animals/day) | Low (4-6 animals/day) | Medium (Batch processing) |

| Critical Control | Timing of drug vs. toxin | Temperature maintenance | Strain susceptibility |

References

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

-

Longa, E. Z., Weinstein, P. R., Carlson, S., & Cummins, R. (1989). Reversible middle cerebral artery occlusion without craniectomy in rats. Stroke, 20(1), 84-91. Link

-

Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.[3] Nature Protocols, 2(1), 141-151.[4] Link

-

Takahashi, H., et al. (1996). Neuroprotective efficacy of the sigma ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) in a rat model of transient focal cerebral ischemia. Stroke, 27, 1613–1620. Link

-

Kwon, S. H., et al. (2010). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Asian Pacific Journal of Tropical Medicine, 3(12), 940-944. Link

-

Goverdhan, P., et al. (2012). Neuroprotective effect of meloxicam and selegiline in scopolamine-induced cognitive impairment and oxidative stress. International Journal of Alzheimer's Disease. Link

Sources

- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues of piperidine hydrochloride salts in organic solvents

Welcome & Problem Overview

The Issue: You are likely here because your Piperidine Hydrochloride (Piperidine HCl) is sitting as a stubborn precipitate at the bottom of your reaction flask (DCM, THF, Toluene, or EtOAc), failing to react or extract.

The Science:

Piperidine HCl (

-

In Water/Methanol: The high dielectric constant allows for dissociation and solvation of the ions.

-

In DCM/THF/Toluene: The solvent cannot overcome the electrostatic attraction between the piperidinium cation and the chloride anion. The salt remains an undissolved lattice.[1]

The Fix: We do not force the salt to dissolve; we either modify the solvent system to accommodate the ion, shuttle the ion using a catalyst, or remove the ion entirely (free-basing).